4-Tert-butylphenylmagnesium bromide

Catalog No.
S3330917
CAS No.
63488-10-8
M.F
C10H13BrMg
M. Wt
237.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylphenylmagnesium bromide

CAS Number

63488-10-8

Product Name

4-Tert-butylphenylmagnesium bromide

IUPAC Name

magnesium;tert-butylbenzene;bromide

Molecular Formula

C10H13BrMg

Molecular Weight

237.42 g/mol

InChI

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JFWSITPEDQPZNZ-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-]

4-Tert-butylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C10H13BrMg\text{C}_{10}\text{H}_{13}\text{Br}\text{Mg} and it is known for its high reactivity, particularly in nucleophilic addition reactions. The compound features a tert-butyl group attached to a phenyl ring, which contributes to its unique properties and reactivity profile. It is typically encountered as a solution in ether solvents, such as diethyl ether or tetrahydrofuran, due to its sensitivity to moisture and air .

  • Highly Flammable: The organic solvents used in TB-Grignard solutions (ether) are flammable.
  • Air and Moisture Sensitive: Reacts exothermically with air and moisture, releasing flammable hydrogen gas.
  • Strong Base: Reacts violently with water and acids, releasing flammable hydrogen gas.
  • Toxic: May cause skin irritation, eye damage, and respiratory problems upon exposure.

Grignard Reaction

The primary application of 4-TBPMgBr lies in the Grignard reaction, where it acts as a nucleophile that reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction plays a vital role in the synthesis of diverse organic molecules, including:

  • Alcohols: By reacting with aldehydes or ketones, 4-TBPMgBr can be used to synthesize primary, secondary, or tertiary alcohols depending on the starting carbonyl compound .
  • Alkenes: When 4-TBPMgBr reacts with certain unsaturated carbonyl compounds, alkenes can be formed through elimination reactions .
  • Carboxylic acids: The reaction of 4-TBPMgBr with carbon dioxide (CO2) can lead to the formation of carboxylic acids .

The bulky tert-butyl group in 4-TBPMgBr offers several advantages over other Grignard reagents:

  • Enhanced Steric Hindrance: The bulky group introduces steric hindrance, directing the nucleophilic attack towards the less hindered site on the carbonyl compound. This can lead to higher regioselectivity, meaning the reaction predominantly occurs at the desired location on the molecule .
  • Base Stability: The tert-butyl group also contributes to the base stability of the Grignard reagent, making it less susceptible to side reactions involving deprotonation of other functional groups present in the molecule .

These properties make 4-TBPMgBr a valuable reagent for the selective synthesis of complex organic molecules in various research fields, including:

  • Natural Product Synthesis: The controlled formation of carbon-carbon bonds facilitated by 4-TBPMgBr allows researchers to synthesize complex natural products with high fidelity .
  • Medicinal Chemistry: This reagent finds applications in the development of new drug candidates by enabling the construction of specific molecular structures crucial for biological activity .
  • Materials Science: 4-TBPMgBr can be employed in the synthesis of functional materials with tailored properties for applications in electronics, catalysis, and other areas .

4-Tert-butylphenylmagnesium bromide primarily participates in nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. Some notable types of reactions include:

  • Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
  • Substitution Reactions: Can react with alkyl halides to form new carbon-carbon bonds.
  • Coupling Reactions: Participates in cross-coupling reactions with halides or pseudohalides in the presence of transition metal catalysts (e.g., palladium, nickel) to synthesize complex organic molecules .

While 4-tert-butylphenylmagnesium bromide itself does not exhibit direct biological activity, its utility in synthesizing complex organic molecules can lead to the development of biologically active compounds. For instance, it has been used in the synthesis of pharmaceuticals and agrochemicals that may have significant biological effects .

The synthesis of 4-tert-butylphenylmagnesium bromide typically involves the reaction of 4-tert-butylbromobenzene with magnesium in an anhydrous ether solvent. Key aspects of the synthesis include:

  • Reaction Conditions: The reaction is generally conducted under an inert atmosphere (nitrogen or argon) at low temperatures (ranging from -10 to 0 degrees Celsius) to prevent moisture from interfering with the Grignard reagent.
  • Industrial Methods: In industrial settings, continuous flow reactors may be employed to enhance efficiency and safety during production .

4-Tert-butylphenylmagnesium bromide is widely used in organic synthesis for various applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the preparation of active pharmaceutical ingredients.
  • Agrochemicals Production: The compound is utilized in the synthesis of herbicides and pesticides.
  • Polymer Chemistry: It plays a role in the development of polymers through coupling reactions .

Interaction studies involving 4-tert-butylphenylmagnesium bromide focus on its reactivity with electrophiles and its role as a nucleophile. Understanding these interactions helps chemists optimize synthetic pathways and improve yields in complex organic syntheses. The compound's sensitivity to moisture and air necessitates careful handling under anhydrous conditions .

Several compounds share structural similarities with 4-tert-butylphenylmagnesium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-N-Butyloxy-3,5-di-t-butylphenyl magnesium bromideC18H29BrMgOContains butyloxy groups; used for different synthetic applications .
4-Tert-butoxyphenyl magnesium bromideC14H19BrMgOCharacterized by a tert-butoxy group; useful for forming carbon-carbon bonds.
3-Tert-butylphenyl magnesium bromideC10H13BrMgSimilar structure but different positioning of the tert-butyl group; affects reactivity .

Uniqueness: The presence of the tert-butyl group on the para position of the phenyl ring significantly influences the compound's reactivity and stability compared to other similar organomagnesium compounds. This positioning enhances steric hindrance, which can affect reaction pathways and selectivity during synthetic processes.

Hydrogen Bond Acceptor Count

2

Exact Mass

236.00510 g/mol

Monoisotopic Mass

236.00510 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

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